tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate
Overview
Description
Tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate is a useful research compound. Its molecular formula is C14H21N3O3S2 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It is known that similar compounds interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. For instance, the thiazole ring in the compound can bind to enzyme active sites, inhibiting or activating their functions . This interaction is crucial for studying enzyme kinetics and understanding the regulatory mechanisms of various biochemical processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This compound can also modulate gene expression by binding to transcription factors or DNA sequences, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound can inhibit or activate key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and DNA to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular energy production and metabolism.
Properties
IUPAC Name |
tert-butyl 4-[(2-methyl-1,3-thiazol-4-yl)methylcarbamoyl]-1,3-thiazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-9-16-10(6-22-9)5-15-12(18)11-7-21-8-17(11)13(19)20-14(2,3)4/h6,11H,5,7-8H2,1-4H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBXJLJDOFZTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2CSCN2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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